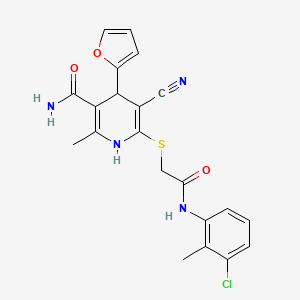
6-((2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemically synthesized molecules that exhibit significant interest due to their potential applications in fields like materials science, pharmacology, and organic chemistry. Such compounds are often explored for their unique chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, including three-component reactions, condensations, and cyclizations. For instance, Jayarajan et al. (2019) describe the water-mediated synthesis of related compounds using a three-component reaction, showcasing the methodology for creating complex molecules in an efficient manner (Jayarajan et al., 2019).
Molecular Structure Analysis
X-ray diffraction techniques and computational chemistry methods, including density functional theory (DFT) calculations, are commonly used to analyze the molecular structure of synthesized compounds. These methods provide insights into the compounds' geometries, electronic structures, and potential non-linear optical (NLO) properties, as detailed by Jayarajan et al. (2019) (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be explored through various reactions, including their potential for forming derivatives through reactions with different chemical agents. Bakhite et al. (2023) discuss the reaction of similar compounds with 2-chloroacetamide or its N-aryl derivatives, leading to various N-aryl derivatives and cyclization into their isomers (Bakhite et al., 2023).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the applications and handling of these compounds. The crystal structures, as determined by single-crystal X-ray diffraction techniques, provide detailed insights into the arrangement of molecules and their potential interactions in the solid state.
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity with various chemical agents, and stability under different conditions are essential for predicting the behavior of these compounds in chemical reactions and potential applications. The antimicrobial activity screening, as described by Kolisnyk et al. (2015), indicates that these compounds exhibit significant activity against certain strains of microorganisms, hinting at their chemical reactivity and biological relevance (Kolisnyk et al., 2015).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Versatile Synthesis Approaches: Research has demonstrated the synthesis of structurally similar compounds using the Gewald reaction and other synthesis techniques. These methods involve condensation reactions and treatment with various reagents to yield novel compounds with potential biological activities (Arora et al., 2013).
- Characterization Techniques: The synthesized compounds are characterized using techniques such as IR, 1H NMR, and mass spectral data. This comprehensive characterization ensures the identification of the desired compounds and their structural integrity (Arora et al., 2013).
Potential Biological Activities
- Antimicrobial Activity: Some studies have focused on the antimicrobial properties of these compounds. For example, novel Schiff bases derived from similar chemical structures have been screened for antimicrobial activity, showing promise against various microbial strains (Arora et al., 2013).
- Antiprotozoal Agents: Compounds with structural similarities have been synthesized and evaluated for their antiprotozoal activity, demonstrating significant potential in treating diseases caused by protozoal pathogens (Ismail et al., 2004).
Advanced Applications
- Non-Linear Optical (NLO) Properties and Molecular Docking: Research has extended into the computational domain, where synthesized compounds have been studied for their non-linear optical properties and interactions with biological targets through molecular docking studies. This indicates their potential in the development of novel materials and therapeutic agents (Jayarajan et al., 2019).
Propriétés
IUPAC Name |
6-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-11-14(22)5-3-6-15(11)26-17(27)10-30-21-13(9-23)19(16-7-4-8-29-16)18(20(24)28)12(2)25-21/h3-8,19,25H,10H2,1-2H3,(H2,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOXAWBNISLERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)N)C3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

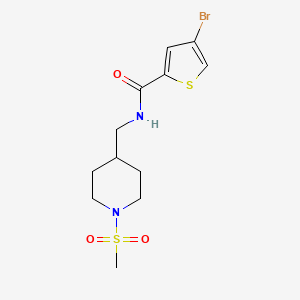
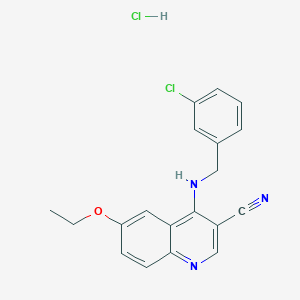
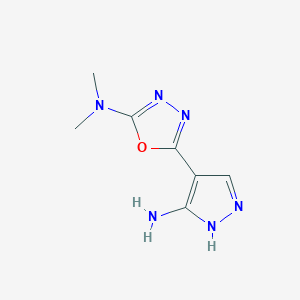
![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)
![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)
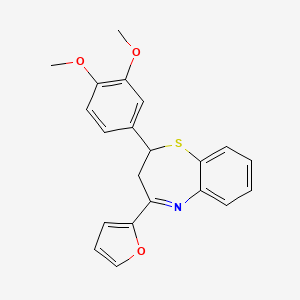
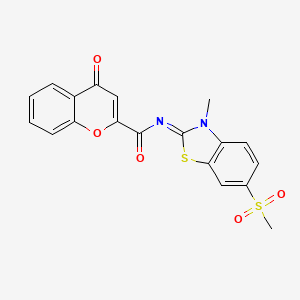
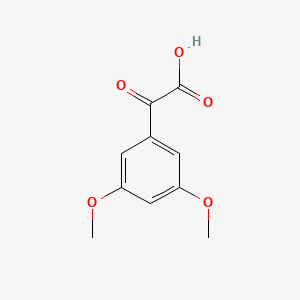
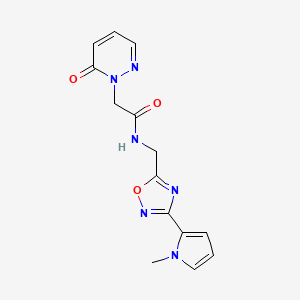

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)

![Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride](/img/structure/B2497966.png)
